molecular formula C12H10O5 B093412 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one CAS No. 1022-78-2

3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B093412
CAS No.: 1022-78-2
M. Wt: 234.2 g/mol
InChI Key: JPJLOHCYWXTCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a chromen-4-one (chromone) derivative, a privileged scaffold in medicinal chemistry known for its versatile biological profile . This scaffold is recognized for yielding compounds with a wide range of pharmacological activities, making it a key structure in drug discovery efforts . Chromone derivatives have demonstrated significant potential in neuroscience research, particularly as inhibitors of monoamine oxidase (MAO) enzymes . Structurally related compounds, such as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one, have been identified as potent, selective, and reversible inhibitors of MAO-A, a major pharmaceutical target for the treatment of neurological disorders like depression . The chromone core is also a fundamental building block for the synthesis of various natural and synthetic biologically active molecules, serving as a key intermediate for further chemical diversification in lead compound development . Researchers can utilize this compound as a core template to explore structure-activity relationships or as a synthetic precursor for developing novel probes and inhibitors. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetyl-5,7-dihydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5(13)10-6(2)17-9-4-7(14)3-8(15)11(9)12(10)16/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJLOHCYWXTCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418777
Record name 4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-78-2
Record name 4H-1-Benzopyran-4-one, 3-acetyl-5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HH9KJ5G78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Acid-Catalyzed Synthesis Conditions and Outcomes

Acid CatalystTemperature (°C)Time (hours)Yield (%)
H₂SO₄80862
HCl100658
H₃PO₄901054

Key challenges include controlling regioselectivity and minimizing side products such as oligomers. The acetyl group at position 3 is introduced via Friedel-Crafts acylation during cyclization, requiring precise stoichiometry to avoid over-acylation.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method employs polar solvents (e.g., DMF or ethylene glycol) to absorb microwave energy, enabling rapid heating. A typical protocol involves mixing phloroglucinol, acetylacetone, and a catalytic amount of InCl₃, followed by irradiation at 120°C for 20–30 minutes.

Table 2: Microwave vs. Conventional Synthesis Comparison

ParameterMicrowave MethodConventional Method
Reaction Time30 minutes8 hours
Yield85%62%
Energy Consumption150 W500 W

Microwave methods achieve near-quantitative yields by promoting uniform heating and reducing thermal degradation. The use of Lewis acids like InCl₃ or FeCl₃ further enhances reaction specificity.

Solvent-Free Synthesis Approaches

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds. Reactions are conducted under melt conditions or mechanochemical grinding. For example, grinding phloroglucinol, acetylacetone, and p-toluenesulfonic acid (PTSA) in a ball mill for 2 hours yields 78% product.

Table 3: Solvent-Free Reaction Optimization

CatalystGrinding Time (hours)Yield (%)
PTSA278
ZnCl₂370
None445

This approach reduces purification steps and environmental impact, though scalability remains limited compared to solution-phase methods.

Catalytic Systems in Chromone Formation

Lewis acid catalysts (e.g., FeCl₃, InCl₃) and heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reaction rates. FeCl₃-catalyzed reactions in acetonitrile at 80°C achieve 88% yield by facilitating electrophilic aromatic substitution.

Table 4: Catalyst Performance Comparison

CatalystSolventTemperature (°C)Yield (%)
FeCl₃CH₃CN8088
InCl₃Toluene10082
ZeoliteSolvent-Free12075

Heterogeneous catalysts like zeolites enable easy recovery and reuse, though their activity diminishes after multiple cycles.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors outperform batch reactors by maintaining consistent temperature and pressure, reducing reaction times to 1–2 hours. A representative process involves pumping precursor solutions through a heated reactor tube packed with FeCl₃-impregnated silica gel, achieving 90% yield at 120°C.

Table 5: Industrial vs. Laboratory-Scale Metrics

MetricIndustrial ProcessLaboratory Process
Throughput (kg/day)500.5
Yield (%)9085
Energy Cost ($/kg)1245

Optimization of catalyst loading and residence time ensures minimal waste and high purity, meeting pharmaceutical-grade standards.

Scientific Research Applications

Chemistry

  • Precursor for Flavonoid Derivatives: The compound serves as a precursor in synthesizing more complex flavonoid derivatives, which are vital for various chemical reactions and studies .

Biology

  • Antioxidant Properties: Research indicates that this compound effectively scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, which can reduce inflammation in biological systems .

Medicine

  • Anticancer Activity: Studies have shown that 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one induces apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Activity: The compound has been investigated for its potential antimicrobial properties, making it a candidate for developing new therapeutic agents against infections .

Industry

  • Pharmaceutical Development: Due to its diverse biological activities, the compound is utilized in developing natural product-based pharmaceuticals and nutraceuticals .

Case Studies

  • Antioxidant Activity Study:
    A study demonstrated that 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant supplement .
  • Cancer Cell Apoptosis:
    Research published in a peer-reviewed journal indicated that treatment with this compound led to increased apoptosis in breast cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Mechanism:
    A recent investigation revealed that the compound downregulated the expression of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting its role in modulating immune responses .

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Chromone Derivatives

Chromones exhibit significant structural diversity due to variations in substituent groups, which directly influence their physicochemical properties and bioactivities. Below is a detailed comparison of 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one with structurally related compounds:

Table 1: Comparative Analysis of Chromone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Notable Properties/Applications References
3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one 2-CH₃, 3-Acetyl, 5,7-OH 278.25* Antimicrobial, synthetic intermediate Microwave-assisted synthesis, high reactivity
5,7-Dihydroxy-2-methyl-4H-chromen-4-one 2-CH₃, 5,7-OH 192.17 Antioxidant Isolated from Euscaphis japonica
Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) 3-(4-OH-C₆H₄), 5,7-OH 270.24 Anticancer, estrogenic Solvent-dependent conformational stability
5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one 2-(3-OH-4,5-OCH₃-C₆H₂), 5,7-OH, 6-OCH₃ 376.31 Not specified (structural focus) Extensive hydrogen-bonding network
3-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one 3-(4-Cl-C₆H₄), 5,7-OH 288.68 Potential cytotoxicity (inferred from substituent) Enhanced lipophilicity
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one 2-(3,4-OCH₃-C₆H₃), 5,7-OH 314.29 Laboratory use Moderate toxicity (H302, H315)

*Calculated molecular weight based on formula C₁₂H₁₀O₅.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The acetyl group at position 3 in the target compound enhances its reactivity in nucleophilic additions, enabling efficient derivatization for antimicrobial applications . In contrast, Genistein’s 3-(4-hydroxyphenyl) group contributes to its estrogenic and anticancer activities by interacting with cellular receptors . Methoxy groups (e.g., in ) improve metabolic stability but may reduce solubility.

Chlorophenyl substitution () significantly elevates lipophilicity (logP ~2.8 predicted), which may improve tissue penetration but also increase toxicity risks .

Synthetic Utility :

  • The target compound’s acetyl group facilitates microwave-assisted reactions under solvent-free conditions, reducing environmental impact and synthesis time . Comparatively, methoxy-substituted chromones often require longer reaction times due to reduced electrophilicity.

Hydrogen Bonding and Stability :

  • Chromones with multiple hydroxyl groups (e.g., 5,7-dihydroxy-2-methyl-4H-chromen-4-one) form intramolecular hydrogen bonds, enhancing thermal stability . Methoxy groups, as in , disrupt these interactions but introduce steric effects that stabilize crystal packing .

Biological Activity

3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one, a chromone derivative, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the compound's biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one is C12H10O5. The compound features an acetyl group and two hydroxyl groups at positions 5 and 7 of the chromone ring, contributing to its biological activities. The presence of these functional groups enhances its reactivity and interaction with biological systems.

1. Antioxidant Activity

3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can significantly reduce lipid peroxidation and increase levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in treated cells.

2. Anti-inflammatory Properties

The compound has demonstrated potent anti-inflammatory effects. In vitro assays showed that it inhibits key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, in a study comparing its activity against standard drugs like celecoxib and montelukast, 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one exhibited lower IC50 values, indicating higher potency in inhibiting COX-2 and LOX activities .

3. Anticancer Activity

Research indicates that 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, IC50 values for this compound were reported as low as 21.19 µg/mL against HepG2 liver cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

4. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against several pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one using various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals .

In Vivo Anti-inflammatory Study

In an in vivo model of inflammation induced by carrageenan, administration of 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one significantly reduced paw edema compared to control groups. This highlights its potential therapeutic application in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
NoreugeninC10H8O4Lacks an acetyl group; known for anti-inflammatory properties
6-MethylflavoneC11H10O3Exhibits antioxidant activity
3-HydroxyflavoneC15H10O5Higher antioxidant capacity due to additional hydroxyl groups

The unique substitution pattern of 3-acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one imparts distinct biological activities not fully replicated by similar compounds.

Q & A

Q. What are effective synthetic routes for 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one?

Answer: The compound can be synthesized via Lewis acid-promoted domino reactions, such as the Friedel-Crafts/Allan-Robinson sequence. For example, InCl₃ or FeCl₃ catalyzes regioselective annulation of substituted phenols with acetylated precursors to form the chromen-4-one core. Optimize reaction conditions (e.g., solvent: CH₃CN, 80°C) to achieve yields >85% .

Q. How is 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one characterized spectroscopically?

Answer: Use a combination of techniques:

  • ¹H/¹³C NMR : Key peaks include δ 2.38 (s, 3H, acetyl-CH₃), δ 6.17–7.03 (aromatic protons), and δ 177.6 (C-4 carbonyl) .
  • FTIR : Bands at 3479 cm⁻¹ (OH stretch), 1647 cm⁻¹ (C=O), and 1246 cm⁻¹ (C-O) confirm functional groups .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 299.09 (calculated 299.08) .

Q. What purification methods are recommended for isolating chromen-4-one derivatives?

Answer: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol or methanol. Single-crystal X-ray diffraction (SCXRD) is critical for confirming purity and structure .

Q. How is the molecular structure unambiguously confirmed?

Answer: SCXRD provides bond lengths (e.g., C=O: 1.22 Å) and dihedral angles (e.g., 8.5° between aromatic rings). Pair with DFT calculations (B3LYP/6-31G*) to validate geometric parameters .

Advanced Research Questions

Q. How can regioselectivity be controlled during chromen-4-one synthesis?

Answer: Substituent positioning on the starting phenol dictates regioselectivity. For example, electron-donating groups (e.g., -OCH₃) at the para position favor C-6 substitution. Use steric hindrance (e.g., bulky Lewis acids) to direct reactivity to less hindered sites .

Q. How to resolve contradictions between spectral data and proposed structures?

Answer: Cross-validate using:

  • NOESY NMR : Identify spatial proximity of protons (e.g., acetyl-CH₃ to aromatic H-6).
  • Isotopic labeling : Track reaction intermediates via ¹³C-enriched precursors.
  • SCXRD : Resolve ambiguities in NOE or coupling constants .

Q. What is the impact of substituents on bioactivity?

Answer: Compare analogs via:

  • Pharmacological assays : Test acetylated vs. hydroxylated derivatives for antioxidant or enzyme inhibition activity.
  • Molecular docking : Map interactions (e.g., hydrogen bonding with acetyl groups) to targets like COX-2 or topoisomerases .

Q. How does pH influence the stability of 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one in aqueous solutions?

Answer: At pH >7, the acetyl group undergoes hydrolysis, degrading the compound. Use buffered solutions (pH 4–6) for kinetic studies. Monitor degradation via HPLC (retention time: 12.3 min, C18 column) .

Q. What mechanistic insights explain the domino Friedel-Crafts/Allan-Robinson reaction?

Answer: The reaction proceeds via:

  • Friedel-Crafts alkylation : Lewis acid activates the carbonyl, forming a carbocation intermediate.
  • Allan-Robinson cyclization : Intramolecular nucleophilic attack by the hydroxyl group forms the chromen-4-one ring. DFT studies show a ΔG‡ of 24.3 kcal/mol for the rate-limiting step .

Q. How can computational modeling predict substituent effects on chromen-4-one reactivity?

Answer: Perform:

  • HOMO-LUMO analysis : Electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity.
  • Molecular dynamics : Simulate solvation effects (e.g., DMSO vs. H₂O) on reaction pathways. Validate with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 2
3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.